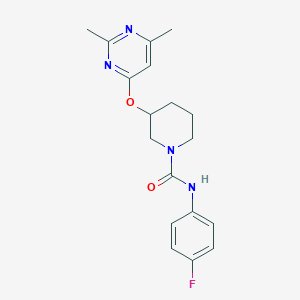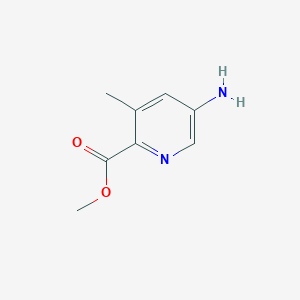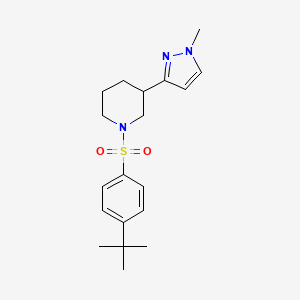
3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, including condensation reactions, characterized by FTIR, 1H-NMR, mass spectral, and elemental analysis (Kambappa et al., 2017). For instance, novel piperidine derivatives have been synthesized and shown significant biological activities, suggesting a detailed and careful approach to the synthesis of complex molecules like the one .
Molecular Structure Analysis
Structural characterization techniques such as X-ray crystallography provide detailed information about the molecular geometry, confirming the structure of synthesized compounds (Sanjeevarayappa et al., 2015). These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which is essential for predicting its interactions with biological targets.
Chemical Reactions and Properties
Compounds similar to "3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide" participate in various chemical reactions, displaying properties like DNA cleavage and anti-angiogenic activities (Kambappa et al., 2017). These properties are influenced by the presence of electron-donating and withdrawing groups, indicating the compound's potential as an anticancer agent by affecting angiogenesis and interacting with DNA.
Aplicaciones Científicas De Investigación
1. Central Nervous System (CNS) Applications
3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide, due to its structural features, may be involved in CNS activity. The functional chemical groups in such compounds, including piperidine and carboxamide, have been linked to a range of CNS effects, from depression and euphoria to convulsion. These effects are important for the synthesis of novel CNS-acting drugs, offering potential in treating CNS disorders while minimizing adverse effects like addiction or dependence commonly associated with many CNS drugs (Saganuwan, 2017).
2. Synthesis of N-Heterocycles
The compound's structure, containing piperidine, plays a significant role in the synthesis of N-heterocycles. Chiral sulfinamides are essential in the stereoselective synthesis of amines and their derivatives, with tert-butanesulfinamide being particularly crucial over the last two decades. This underscores the relevance of piperidine structures in creating structurally diverse N-heterocycles, which are the backbone of many natural products and therapeutically relevant compounds (Philip et al., 2020).
3. Antitubercular Activity
The structural features, specifically the pyrimidin-4-yl and carboxamide groups, have been associated with significant antitubercular activity. These structures have been explored for their efficacy against various strains of Mycobacterium tuberculosis, offering a basis for the rational design of new leads for antitubercular compounds (Asif, 2014).
4. Ligand Synthesis for D2-like Receptors
Compounds with phenyl piperidine as a pharmacophoric group are critical in synthesizing ligands for D2-like receptors, which are pivotal in treating certain psychiatric disorders. The presence of the piperidine group can influence the binding affinity and selectivity, underscoring the compound's potential in developing antipsychotic agents (Sikazwe et al., 2009).
Propiedades
IUPAC Name |
3-(2,6-dimethylpyrimidin-4-yl)oxy-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-12-10-17(21-13(2)20-12)25-16-4-3-9-23(11-16)18(24)22-15-7-5-14(19)6-8-15/h5-8,10,16H,3-4,9,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXBECROZOZOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2484202.png)


![(E)-4-(Dimethylamino)-N-[2-pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2484211.png)
![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2484212.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxyacetic acid](/img/structure/B2484213.png)



![4-[1-(2-azepan-1-yl-2-oxoethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2484219.png)

![2-(4-(tert-butyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2484222.png)

![Tert-butyl N-[5-amino-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2484225.png)